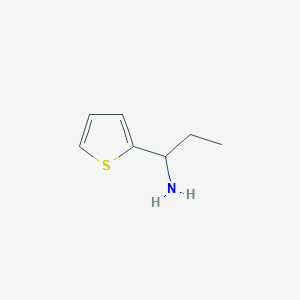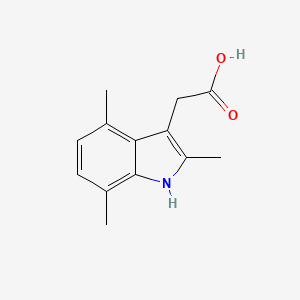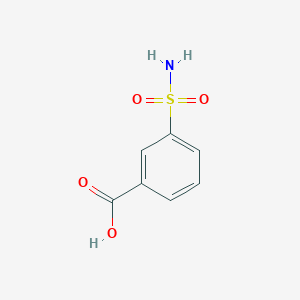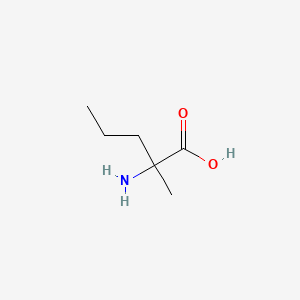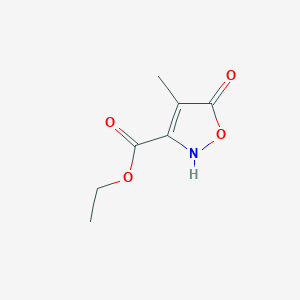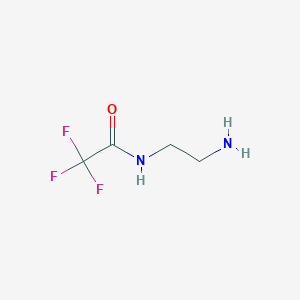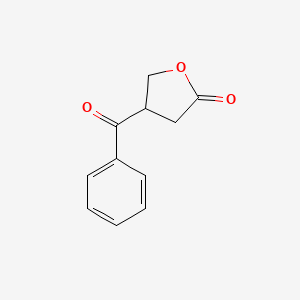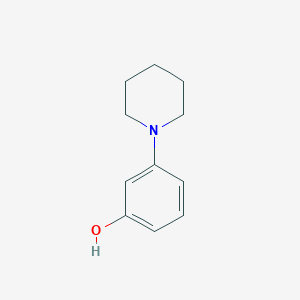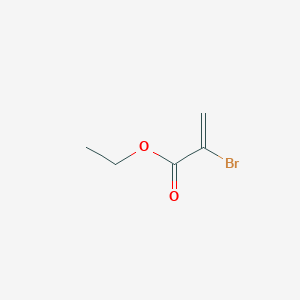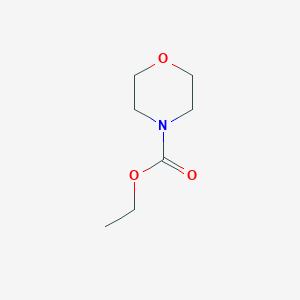![molecular formula C11H17NO B1267993 2-[(Butylamino)methyl]phenol CAS No. 62498-73-1](/img/structure/B1267993.png)
2-[(Butylamino)methyl]phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-[(Butylamino)methyl]phenol often involves intricate chemical reactions that yield highly functionalized molecules. For instance, ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity (Xue-Feng Zhu et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds within the realm of 2-[(Butylamino)methyl]phenol showcases a variety of bonding patterns and geometric configurations. For example, the synthesis and crystal structure of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol revealed that the molecule adopts an E configuration at the C=N functional bond, with dihedral angles indicating significant spatial orientation between phenyl rings (Zunjun Liang et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-[(Butylamino)methyl]phenol derivatives often lead to the formation of complex structures through mechanisms such as annulation and catalytic alkylation. For example, the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes highlights the compound's role in facilitating cross-coupling reactions, yielding products with significant synthetic value (X. Qian et al., 2011).
Wissenschaftliche Forschungsanwendungen
Prototropy and Radical Scavenging Activity
The Schiff base 2-[(Butylamino)methyl]phenol has been studied for its prototropy and radical scavenging activities. This research indicates its potential as a therapeutic agent or as an ingredient in the medicinal and food industries due to its antiradical activity. Experimental techniques like X-ray diffraction, UV–vis, and NMR, along with computational techniques, were used to explore these properties (Kaştaş et al., 2017).
Catalytic and Chemical Properties
The compound has been involved in studies related to catalysis, such as the reduction reaction of 2-((phenylimino)methyl)phenol with sodium borohydride. These studies have implications for its role in various chemical processes and the development of pharmaceuticals (Turhan & Yasar, 2020).
Hemoglobin Oxygen Affinity Decreasing Agents
Research on 2-[(Butylamino)methyl]phenol derivatives has shown their potential as allosteric effectors of hemoglobin. This indicates possible applications in clinical areas that require management of oxygen supply, such as in the treatment of ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Polymer Science Applications
The compound has been studied in the context of polymer science, particularly in modifying the end groups of polymers like polyphenylene ether. This research is important for the development and enhancement of polymer materials (Chao, 1987).
Antioxidant and Food Additive Analysis
Synthetic phenolic compounds, including 2-[(Butylamino)methyl]phenol, have been analyzed for their interactions with DNA and potential use as food additives. This highlights the importance of understanding their impact on human health and their role in the food industry (Dolatabadi & Kashanian, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(butylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-8-12-9-10-6-4-5-7-11(10)13/h4-7,12-13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONJIBXMJRAIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333174 | |
| Record name | Phenol, 2-[(butylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Butylamino)methyl]phenol | |
CAS RN |
62498-73-1 | |
| Record name | Phenol, 2-[(butylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



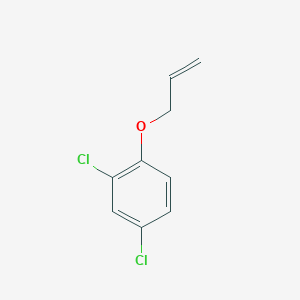
![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)

